molecular formula C22H24N6O3 B2563658 2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 395662-63-2

2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2563658
CAS No.: 395662-63-2
M. Wt: 420.473
InChI Key: JGHIZXQPJIBIMS-UHFFFAOYSA-N
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Description

2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
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Biological Activity

2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]quinoxaline core with several functional groups that contribute to its biological properties. Its molecular formula is C23H26N6O2C_{23}H_{26}N_6O_2, and it has a molecular weight of approximately 410.437 g/mol. The presence of the furan moiety and morpholinoethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : It activates caspase enzymes, which play a crucial role in programmed cell death. This mechanism is particularly relevant in cancer therapy.
  • Antimicrobial Activity : The compound inhibits bacterial growth by disrupting cell wall synthesis and protein production, making it a candidate for antibiotic development.
  • Inhibition of Tumor Growth : Studies indicate that it may inhibit tubulin polymerization, which is essential for cancer cell division.

Biological Activity Overview

Activity Description References
AnticancerInduces apoptosis in various cancer cell lines.
AntimicrobialEffective against several bacterial strains.
Tubulin InhibitionInhibits tubulin polymerization, affecting cell division.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively induces apoptosis in A549 lung cancer cells with an IC50 value below 5 μM. The mechanism involves mitochondrial dysfunction and activation of caspases, leading to increased cell death rates compared to control groups.

Antimicrobial Efficacy

The compound has also been tested against various bacterial strains, showing promising results. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This antimicrobial action is attributed to its ability to interfere with bacterial protein synthesis pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

Compound Name Structural Features Biological Activity
QuinoxalineSimpler structureAnticancer
Furan-2-carbaldehydeLacks additional functional groupsLimited biological activity
Pyrrolo[2,3-b]quinoxalineCore structureKnown for anticancer properties

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c23-20-18(22(29)24-14-15-4-3-11-31-15)19-21(26-17-6-2-1-5-16(17)25-19)28(20)8-7-27-9-12-30-13-10-27/h1-6,11H,7-10,12-14,23H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHIZXQPJIBIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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